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Introduction
ACT-1004-1239 is a first-in-class, potent, selective, and orally available antagonist of the C-X-C

chemokine receptor 7 (CXCR7), also known as ACKR3.[1][2] Targeting CXCR7 is a promising

therapeutic strategy for inflammatory demyelinating diseases such as multiple sclerosis (MS).

[1][3][4] CXCR7 modulates the concentration of its ligands, CXCL11 and CXCL12, which are

involved in directional cell migration.[5][6] ACT-1004-1239 has demonstrated a dual

mechanism of action in preclinical MS models: immunomodulation by reducing

neuroinflammation and promotion of myelin repair.[1][2][7] This document provides detailed

protocols for utilizing ACT-1004-1239 in the experimental autoimmune encephalomyelitis (EAE)

mouse model, a widely used animal model for MS.[8][9]

Mechanism of Action
ACT-1004-1239's therapeutic effects stem from its antagonism of the CXCR7 receptor. This

receptor is involved in scavenging CXCL12, creating a chemokine gradient that influences

immune cell trafficking. By blocking CXCR7, ACT-1004-1239 increases the plasma

concentration of CXCL12, which correlates with a reduction in disease severity in EAE models.

[1][2][4] The resulting dual action includes:

Immunomodulatory Effects: The compound significantly reduces the infiltration of various

immune cells—including T cells, B cells, neutrophils, and monocytes—into the central
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nervous system (CNS).[1][2][10] This dampens the neuroinflammation that drives

demyelination.

Promyelinating Effects: ACT-1004-1239 promotes the maturation of oligodendrocyte

precursor cells (OPCs) into mature, myelinating oligodendrocytes, thereby enhancing myelin

repair.[1][2] This effect has been observed in both EAE and cuprizone-induced demyelination

models.[1][2][7]
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Caption: Mechanism of ACT-1004-1239 action.
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Experimental Protocols
MOG₃₅₋₅₅-Induced EAE in C57BL/6 Mice
This protocol describes the induction of a chronic EAE model, which is highly relevant for

studying MS therapies.[8]

Materials:

Female C57BL/6 mice, 9-13 weeks old[8]

MOG₃₅₋₅₅ peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

Pertussis toxin (PTX)

Sterile Phosphate-Buffered Saline (PBS)

Isoflurane for anesthesia

Procedure:

Preparation of Emulsion: Prepare an emulsion of MOG₃₅₋₅₅/CFA. For example, create a 2

mg/mL solution of MOG₃₅₋₅₅ in sterile PBS and emulsify it with an equal volume of CFA

(containing 4 mg/mL M. tuberculosis). Ensure a stable emulsion is formed.

Immunization (Day 0):

Anesthetize mice using isoflurane.

Inject 100-200 µg of MOG₃₅₋₅₅ in a total volume of 100 µL of the emulsion

subcutaneously, distributed over two sites on the flank.

Administer 100-200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS.[9]

Second PTX Injection (Day 2):

Administer a second dose of 100-200 ng of PTX i.p. in 100 µL of PBS.[9]
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Monitoring:

Monitor mice daily for clinical signs of EAE and body weight starting from day 7 post-

immunization.

Disease onset typically occurs between 9 and 14 days after immunization.[8]

Administration of ACT-1004-1239
ACT-1004-1239 is orally available and has been tested in both prophylactic and therapeutic

paradigms.[7]

Vehicle Preparation:

Prepare a vehicle solution appropriate for oral gavage (e.g., 0.5% methylcellulose in water).

Suspend ACT-1004-1239 in the vehicle to the desired concentrations (e.g., for doses of 10,

30, and 100 mg/kg).[1][2]

Dosing Regimen:

Regimen: Administer ACT-1004-1239 or vehicle orally (p.o.) twice daily.[1][2]

Prophylactic Treatment: Start dosing from the day of immunization (Day 0).

Therapeutic Treatment: Start dosing at the onset of clinical signs of EAE.[7]

Clinical Scoring and Endpoints
EAE Clinical Scoring: Score the mice daily using a standard 0-5 scale:

0: No clinical signs.

1: Limp tail.

2: Hind limb weakness or wobbly gait.

3: Partial hind limb paralysis.
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4: Complete hind limb paralysis.

5: Moribund state or death.

Primary Endpoints:

Daily clinical score

Incidence of disease (%)

Day of onset

Change in body weight

Secondary Endpoints (Terminal Analysis):

Flow Cytometry: Harvest brains and spinal cords to analyze CNS-infiltrating immune cells (T

cells, B cells, macrophages, etc.).[2]

Histology: Perfuse mice and collect CNS tissue for histological analysis of demyelination

(e.g., Luxol Fast Blue staining) and inflammation (e.g., H&E staining).

Biomarker Analysis: Collect plasma to measure CXCL12 and neurofilament light chain

concentrations as biomarkers for target engagement and neurodegeneration, respectively.[1]

[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15605341?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/33595155/
https://pubmed.ncbi.nlm.nih.gov/33595155/
https://pubmed.ncbi.nlm.nih.gov/33595155/
https://www.researchgate.net/publication/349470789_ACT-1004-1239_a_first-in-class_CXCR7_antagonist_with_both_immunomodulatory_and_promyelinating_effects_for_the_treatment_of_inflammatory_demyelinating_diseases
https://www.bioworld.com/articles/682413-first-in-human-data-for-act-1004-1239?v=preview
https://www.neurology.org/doi/10.1212/WNL.96.15_supplement.2075
https://www.researchgate.net/publication/348345298_A_Multipurpose_First-in-Human_Study_With_the_Novel_CXCR7_Antagonist_ACT-1004-1239_Using_CXCL12_Plasma_Concentrations_as_Target_Engagement_Biomarker
https://pubmed.ncbi.nlm.nih.gov/33406277/
https://pubmed.ncbi.nlm.nih.gov/33406277/
https://pubmed.ncbi.nlm.nih.gov/33406277/
https://www.neurology.org/doi/10.1212/WNL.96.15_supplement.2236
https://hookelabs.com/protocols/eaeAI_C57BL6.html
https://hookelabs.com/protocols/eaeAI_C57BL6.html
https://www.redoxis.se/assets/files/EAE-mouse.pdf
https://www.medchemexpress.com/act-1004-1239.html
https://www.benchchem.com/product/b15605341#act-1004-1239-protocol-for-eae-mouse-model
https://www.benchchem.com/product/b15605341#act-1004-1239-protocol-for-eae-mouse-model
https://www.benchchem.com/product/b15605341#act-1004-1239-protocol-for-eae-mouse-model
https://www.benchchem.com/product/b15605341#act-1004-1239-protocol-for-eae-mouse-model
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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